ギ酸ニッケル(II) 二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Nickel(II) formate dihydrate can be synthesized through various methods, often involving the reaction of nickel salts with formic acid or formate salts in the presence of water. The synthesis conditions, such as temperature, solvent, and pH, play a crucial role in the formation and crystallinity of the product.

Molecular Structure Analysis

The molecular structure of nickel(II) formate dihydrate involves nickel ions coordinated by formate ligands and water molecules. The coordination environment is typically octahedral, with the formate ligands bridging nickel ions, leading to various dimensional structures. X-ray diffraction studies have provided detailed insights into the bond lengths, angles, and overall geometry of the complexes (Weil, 2018).

科学的研究の応用

触媒調製

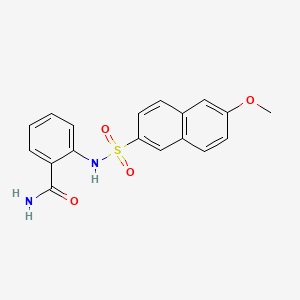

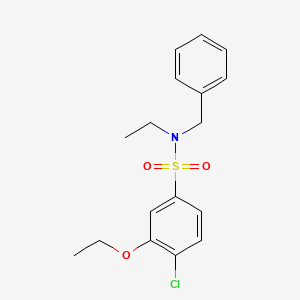

ギ酸ニッケル(II) 二水和物は、ニッケル触媒調製に用いられます {svg_1}。触媒は、消費されずに化学反応の速度を上げる物質です。ニッケル触媒は、特に水素化反応において有用であり、水素を他の物質に付加するのを助けます。

プロテオミクス研究

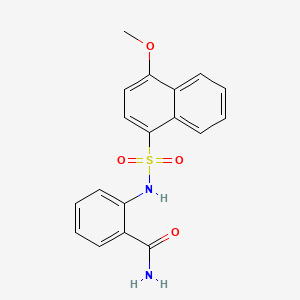

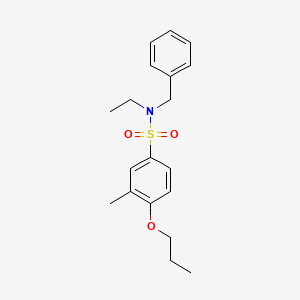

この化合物は、プロテオミクス研究のための生化学物質としても使用されます {svg_2}。プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究するものです。この分野におけるギ酸ニッケル(II) 二水和物の使用は、特定のタンパク質またはペプチドに結合し、それらの同定または分析を促進する能力に関連している可能性があります。

有機金属試薬

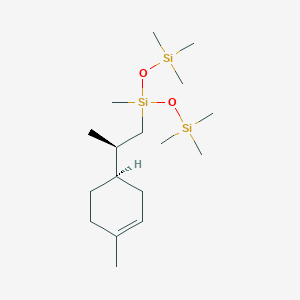

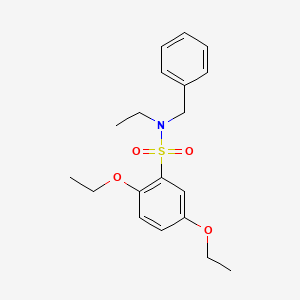

ギ酸ニッケル(II) 二水和物は、数多くの有機金属化合物の一つです {svg_3}。有機金属は、化学のさまざまな分野で用途がある有用な試薬です。触媒として作用したり、合成反応に参加したり、他の化合物の合成の前駆体として機能したりすることができます。

薄膜堆積

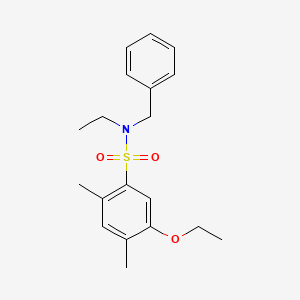

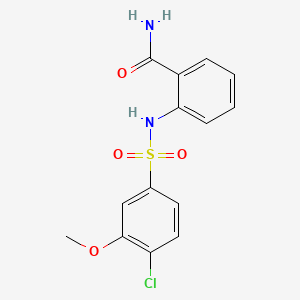

ギ酸ニッケル(II) 二水和物を含む有機金属化合物は、薄膜堆積に用いられます {svg_4}。このプロセスは、表面に薄い材料の膜を作成するために使用され、これは半導体やその他の電子部品の製造において重要なプロセスです。

工業化学

ギ酸ニッケル(II) 二水和物は、さまざまな工業化学用途で使用できます {svg_5}。これには、触媒などのプロセスにおける他の化学物質の製造や、新素材の開発における使用が含まれる可能性があります。

医薬品

ギ酸ニッケル(II) 二水和物のような有機金属化合物は、医薬品業界で用途があります {svg_6}。医薬品の合成や、医薬品製造プロセスにおける触媒として使用できます。

LED製造

ギ酸ニッケル(II) 二水和物は、LEDの製造に使用できます {svg_7}。このコンテキストでは、薄膜の堆積、または電気に励起されると光を発する化合物の作成に使用される可能性があります。

結晶構造解析

ギ酸ニッケル(II) 二水和物は、結晶構造の再決定に使用されています {svg_8}。その結晶構造の詳細な知識は、その物理的および化学的性質を理解するのに役立ち、さまざまな用途におけるその使用を導くことができます。

作用機序

Target of Action

Nickel(II) formate dihydrate primarily targets the production of nickel and other nickel compounds . It is used in the synthesis of nickel catalysts, which play a crucial role in various chemical reactions .

Mode of Action

Nickel(II) formate dihydrate can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid . The reaction can be represented as follows:

Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2ONi(OH)_2 + 2HCOOH \rightarrow Ni(HCOO)_2 + 2H_2O Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2O

This compound can also be synthesized by the reaction of sodium formate with nickel(II) sulphate .

Biochemical Pathways

Nickel(II) formate dihydrate is used in nickel catalyst preparations and is also used as a biochemical for proteomics research . .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

When heated in a vacuum to 300°C, Nickel(II) formate dihydrate decomposes to form pure nickel :

Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2Ni(HCO_2)_2(H_2O)_2 \rightarrow Ni + 2CO_2 + 2H_2O + H_2 Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2

The resulting fine powders of nickel are useful as hydrogenation catalysts .

Action Environment

The action of Nickel(II) formate dihydrate is influenced by environmental factors such as temperature and solvents. The compound is sparingly soluble in cold water and insoluble in organic solvents . It is soluble in acids . The anhydride forms on careful heating at 130–140°C . In the range of 180-200°C, it decomposes to Ni, CO, CO2, H2, H2O, CH3 .

特性

| { "Design of the Synthesis Pathway": "The synthesis of nickel(ii) formate dihydrate can be achieved through a simple precipitation reaction.", "Starting Materials": [ "Nickel(ii) chloride hexahydrate (NiCl2.6H2O)", "Sodium formate (HCOONa)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 10 g of nickel(ii) chloride hexahydrate in 50 mL of distilled water", "Add 10 g of sodium formate to the nickel(ii) chloride solution and stir until dissolved", "Heat the solution to 60°C and maintain the temperature for 1 hour", "Allow the solution to cool to room temperature and filter the precipitate", "Wash the precipitate with distilled water and dry in an oven at 60°C for 2 hours", "The resulting compound is nickel(ii) formate dihydrate (Ni(HCOO)2.2H2O)" ] } | |

CAS番号 |

15694-70-9 |

分子式 |

Ni(HCO2)2.2H2O |

分子量 |

0 |

同義語 |

Nickel(Ⅱ) forMate dihydrate |

製品の起源 |

United States |

Q & A

Q1: What is the crystal structure of nickel(II) formate dihydrate and how was this understanding improved through recent research?

A1: Nickel(II) formate dihydrate ([Ni(HCOO)2(H2O)2]n) forms a three-dimensional framework structure. [] The nickel(II) ions (Ni2+) occupy two distinct positions within the crystal lattice, both exhibiting octahedral coordination. One type of Ni2+ ion is surrounded by six oxygen atoms from six formate (HCOO-) anions. In contrast, the second type of Ni2+ ion coordinates with four oxygen atoms from water molecules and two oxygen atoms from formate anions. The formate anions act as bridges, connecting both types of Ni2+ ions to create the extended framework.

Q2: What interesting magnetic property does nickel(II) formate dihydrate exhibit at low temperatures?

A2: Nickel(II) formate dihydrate exhibits weak ferrimagnetism at low temperatures. [] This behavior suggests a complex magnetic ordering within the material, likely arising from the interaction between the two distinct nickel(II) sites within the crystal structure. Further research is needed to fully elucidate the nature of these magnetic interactions and their implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。